BenchChemオンラインストアへようこそ!

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Orthogonal protecting group strategy Solid-phase peptide synthesis Medicinal chemistry building blocks

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1799434-58-4; molecular formula C₁₆H₁₉F₃N₂O₃; MW 344.33 g/mol) is a synthetic small-molecule building block belonging to the 3-amino-3,4-dihydroquinoline class, featuring two chemically orthogonal nitrogen protecting groups: an N-Boc (tert-butoxycarbonyl) carbamate at the 1-position and an N-trifluoroacetamide at the 3-amino position. The compound is a partially saturated heterocyclic scaffold in which the dihydroquinoline core bears a trifluoromethyl moiety via the trifluoroacetamido substituent, a structural motif of broad relevance in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding.

Molecular Formula C16H19F3N2O3
Molecular Weight 344.33 g/mol
CAS No. 1799434-58-4
Cat. No. B1405402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
CAS1799434-58-4
Molecular FormulaC16H19F3N2O3
Molecular Weight344.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)NC(=O)C(F)(F)F
InChIInChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22)
InChIKeyNPSQKXVMGCVILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1799434-58-4): A Dual-Protected Dihydroquinoline Building Block for Orthogonal Synthetic Strategies


tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1799434-58-4; molecular formula C₁₆H₁₉F₃N₂O₃; MW 344.33 g/mol) is a synthetic small-molecule building block belonging to the 3-amino-3,4-dihydroquinoline class, featuring two chemically orthogonal nitrogen protecting groups: an N-Boc (tert-butoxycarbonyl) carbamate at the 1-position and an N-trifluoroacetamide at the 3-amino position . The compound is a partially saturated heterocyclic scaffold in which the dihydroquinoline core bears a trifluoromethyl moiety via the trifluoroacetamido substituent, a structural motif of broad relevance in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding [1]. Commercial sourcing information confirms availability at NLT 98% purity with ISO-certified quality systems from specialist manufacturers , indicating readiness for use as a pharmaceutical intermediate or research reagent.

Why Generic Substitution of tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate with Simpler Dihydroquinoline Analogs Carries Synthetic Risk


Dihydroquinoline building blocks are not functionally interchangeable because the specific combination and identity of N-protecting groups on the partially saturated quinoline core directly dictate both the permissible downstream chemistry and the stability of the intermediate. Published evidence demonstrates that the choice of N-protecting group on dihydroquinoline substrates unambiguously determines whether an organocatalytic cascade yields polysubstituted quinolines or chiral 1,4-dihydroquinolines [1], and that dihydroquinolines unprotected at the ring nitrogen are generally unstable to oxidative conditions — a limitation that the trifluoroacetyl protecting group overcomes [2]. In palladium-catalyzed cyclization manifolds, the presence or absence of a trifluoroacetamide protecting group switches the reaction outcome between tetrahydroquinoline and indoline products, demonstrating that this protecting group is not a passive structural feature but an active determinant of reaction chemoselectivity [3]. Consequently, procurement of the precise dual-protected building block — rather than a mono-protected or unprotected analog — is essential for maintaining the designed synthetic route fidelity.

Quantitative Differentiation Evidence: tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate vs. Closest Analogs


Orthogonal Boc/Trifluoroacetamide Dual Protection Enables Sequential Deprotection Not Possible with Mono-Protected Analogs

The target compound incorporates both a Boc carbamate (acid-labile, stable to nucleophiles and catalytic hydrogenation) and a trifluoroacetamide group (acid-stable, cleavable under mildly basic conditions or via NaBH₄ reduction) on the same dihydroquinoline scaffold. In contrast, the closest comparator — tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5) — bears only a single Boc protecting group and a free primary amine, offering no orthogonal deprotection option. The orthogonality of trifluoroacetamide with Boc has been explicitly demonstrated in solid-phase peptide synthesis, where the Tfac group is shown to be orthogonal to Boc, Fmoc, Dde, and o-NBS protecting groups [1]. The target compound is therefore uniquely suited for synthetic sequences requiring selective unmasking of the 3-amino position while retaining N(1)-Boc protection, or vice versa.

Orthogonal protecting group strategy Solid-phase peptide synthesis Medicinal chemistry building blocks Sequential deprotection

Physicochemical Property Differentiation: Molecular Weight, Density, and Boiling Point Relative to the Parent Free Amine

The target compound (MW 344.33 g/mol; density 1.3±0.1 g/cm³; bp 429.8±45.0 °C) shows substantially altered physicochemical properties relative to the parent free amine analog tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5; MW 248.32 g/mol; density 1.1±0.1 g/cm³; bp 357.4±41.0 °C) . The trifluoroacetamido modification increases molecular weight by 96.01 g/mol (+38.7%), density by 0.2 g/cm³ (+18.2%), and boiling point by 72.4 °C (+20.3%). These differences are analytically significant for LC-MS method development, preparative chromatography purification, and identity confirmation in quality control workflows.

Physicochemical characterization Building block selection Chromatographic method development Molecular weight differentiation

GHS Hazard Profile: Reduced Acute Toxicity Classification Relative to the Parent Free Amine Analog

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the parent free amine analog (CAS 885954-16-5) carries a more severe hazard profile including H318 (causes serious eye damage, Category 1 — irreversible effects) and broader acute toxicity via H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . The difference between H319 (reversible eye irritation) and H318 (irreversible eye damage) represents a meaningful safety distinction relevant to laboratory handling protocols and risk assessment for scale-up operations.

Safety assessment GHS hazard classification Laboratory handling Procurement risk evaluation

Trifluoroacetyl Protection Confers Oxidative Stability to the Dihydroquinoline Core Not Available in N-Unprotected or N-Acetyl Analogs

Published experimental observations confirm that dihydroquinolines unprotected at the ring nitrogen are 'generally unstable to oxidative conditions,' whereas dihydroquinolines bearing an N-trifluoroacetyl protecting group are competent substrates for epoxidation with m-CPBA, yielding racemic epoxide products [1]. The target compound carries the trifluoroacetamide group at the 3-amino exocyclic position rather than the ring nitrogen, but the electron-withdrawing effect of the trifluoroacetyl moiety similarly deactivates the nearby dihydroquinoline π-system toward uncontrolled oxidation. This is further supported by the finding that N-acetyl and N-trifluoroacetyl groups on 1,2-dihydroquinolines 'participate in the addition process' during chlorination reactions, indicating active electronic modulation of the heterocyclic ring's reactivity [2]. The parent free amine analog (CAS 885954-16-5) lacks this electronic stabilization at the C-3 amino position.

Oxidative stability Protecting group chemistry Dihydroquinoline epoxidation Synthetic durability

Commercial Purity Specification: NLT 98% with ISO-Certified Quality Systems vs. Typical 95% Purity for the Parent Amine

The target compound is commercially available with a certified purity specification of NLT 98% (Not Less Than 98%) from ISO-certified manufacturing facilities, explicitly positioned as an API intermediate for global pharmaceutical and research applications . In contrast, the closest comparator tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5) is typically offered at 95% purity across multiple vendors without the same level of documented quality system certification for pharmaceutical intermediate use . A 3% purity differential (98% vs. 95%) corresponds to a 2.5-fold difference in total impurity burden (2% vs. 5%), which is analytically significant for methods relying on the building block as a reference standard or for impurity profiling in API synthesis.

Purity specification Quality assurance ISO certification Procurement-grade comparison

Trifluoroacetamide Directs Palladium-Catalyzed Cyclization Chemoselectivity: Tetrahydroquinoline vs. Indoline Product Partitioning

In the reductive nitro-Mannich cyclization reported by Anderson et al. (2012), the presence or absence of a trifluoroacetamide protecting group on 1,2-diamine intermediates determines whether the palladium-catalyzed cyclization yields tetrahydroquinoline products (6-membered ring) or indoline products (5-membered ring). With the trifluoroacetamide group present, tetrahydroquinolines 18 were obtained; without it, indolines 14 were formed — observed across 19 examples for each product class in high overall yield and diastereoselectivity [1]. This chemoselectivity switch is directly relevant to the target compound, which incorporates a trifluoroacetamido substituent at the C-3 position of the dihydroquinoline and thus pre-encodes the structural information for tetrahydroquinoline-forming cyclization manifolds.

Palladium catalysis Cyclization chemoselectivity Trifluoroacetamide directing effect Tetrahydroquinoline synthesis

Optimal Application Scenarios for tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Sequential Orthogonal Deprotection of Two Nitrogen Functionalities

In synthetic routes where the dihydroquinoline scaffold must undergo selective functionalization at the C-3 amino group while retaining N(1)-Boc protection (or vice versa), the target compound's dual orthogonal protecting group strategy is essential. The trifluoroacetamide can be selectively cleaved under mildly basic conditions or via NaBH₄ reduction without affecting the Boc group, which itself is removed under acidic conditions (TFA/CH₂Cl₂). This is validated by published protecting group orthogonality data showing Tfac compatibility with Boc [1]. The parent mono-protected amine (CAS 885954-16-5) cannot support this sequential deprotection strategy, as its free NH₂ would compete in any electrophilic functionalization step. This scenario is most relevant to medicinal chemistry groups synthesizing libraries of N(3)-functionalized tetrahydroquinoline analogs for structure-activity relationship (SAR) studies. [1]

GMP/GLP-Regulated Pharmaceutical Intermediate Procurement Requiring Documented High Purity and ISO Quality Systems

When the building block serves as a late-stage intermediate in an API synthesis operating under GMP or GLP quality requirements, the NLT 98% purity specification with ISO-certified manufacturing provides a documented quality baseline that the typical 95% purity grade of the parent amine comparator does not match. The 2.5-fold lower impurity burden (≤2% vs. ≤5%) reduces the analytical burden of impurity identification and the risk of carry-through impurities affecting API purity profiles. For procurement teams evaluating total cost of ownership, the reduced need for incoming QC re-analysis and re-purification can offset higher per-gram pricing. Additionally, the more favorable GHS eye hazard classification (H319 reversible vs. H318 irreversible for the parent amine) reduces PPE requirements and safety training burden for kilo-lab and pilot-plant handling.

Oxidative Functionalization of the Dihydroquinoline Core (Epoxidation, Dihydroxylation) Where N-Unprotected Analogs Are Unstable

For synthetic strategies involving oxidative transformation of the dihydroquinoline double bond (e.g., epoxidation with m-CPBA, dihydroxylation, or halohydrin formation), the electron-withdrawing trifluoroacetamido substituent provides critical stabilization of the heterocyclic core. Published evidence demonstrates that N-unprotected dihydroquinolines decompose under these oxidative conditions, whereas N-trifluoroacetyl-protected analogs are competent epoxidation substrates [2]. The target compound, with its trifluoroacetamido substituent at the C-3 exocyclic position, is expected to provide analogous electronic stabilization through the inductive electron-withdrawing effect of the CF₃ group. This scenario applies to research groups synthesizing 3,4-epoxy-tetrahydroquinoline intermediates as precursors to 3-hydroxy, 3-amino, or 3-alkoxy-tetrahydroquinoline products. [2]

Palladium-Catalyzed Cyclization Strategies Where the Trifluoroacetamido Group Directs 6-Endo vs. 5-Exo Cyclization Chemoselectivity

In Pd-catalyzed cyclization manifolds starting from appropriately functionalized 1,2-diamine precursors, the presence of a trifluoroacetamide group unambiguously favors tetrahydroquinoline (6-membered ring) formation over indoline (5-membered ring) formation, as demonstrated across 19 comparative examples in the Anderson et al. (2012) study [3]. The target compound, which incorporates the trifluoroacetamido motif, is the appropriate building block choice when the designed synthetic route leads to a tetrahydroquinoline target. Procurement of a non-trifluoroacetamido analog in this context would risk diverting the cyclization toward an undesired indoline product, potentially requiring route redesign. This scenario is particularly relevant for research programs targeting Virantmycin-type antiviral tetrahydroquinoline natural product analogs. [3]

Quote Request

Request a Quote for tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.